Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate
Overview
Description
The compound is a derivative of 2-Azabicyclo[2.2.1]hept-5-en-3-one , which is a versatile intermediate in the synthesis of carbocyclic nucleosides .
Synthesis Analysis
While specific synthesis methods for “Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate” were not found, there are studies on the reactions of similar compounds. For instance, ethyl 2-acetyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate has been shown to react with various electrophilic reagents to give addition products .Chemical Reactions Analysis
There are studies on the electrophilic halogenation and chalcogenation (sulfenylation and selenenylation) of endo and exo isomers of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylates bearing electron-withdrawing substituents at the nitrogen atoms .Scientific Research Applications
- The 2-azabicyclo[3.2.1]octane scaffold, to which our compound belongs, represents an essential structural motif found in both natural products and synthetic molecules . Researchers have explored its potential as a class of bioactive compounds.
- Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate could serve as a cyclooctyne building block in SPAAC reactions. Its strained alkyne functionality may facilitate efficient coupling with azides, enabling site-specific labeling, bioconjugation, or drug delivery .
Bioactive Molecules and Drug Development
Click Chemistry and Bioorthogonal Reactions
Mechanism of Action
Mode of Action
The compound undergoes a series of reactions when it interacts with its targets. The reaction of ethyl 2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with aroyl chloride and the subsequent hydrolysis of the ester group provided 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives . These derivatives underwent a stereospecific rearrangement giving 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones by treatment with trifluoroacetic acid .
Biochemical Pathways
The compound is known to undergo a series of chemical reactions, including a stereospecific rearrangement . This suggests that it may interact with various biochemical pathways, potentially affecting their downstream effects.
Result of Action
The compound is known to undergo a series of chemical reactions, including a stereospecific rearrangement . This suggests that it may have various molecular and cellular effects.
Action Environment
The environment can influence the action, efficacy, and stability of Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate. For instance, the compound undergoes a stereospecific rearrangement under acidic conditions This suggests that the pH of the environment could influence the compound’s action
properties
IUPAC Name |
ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-2-19-16(18)15-13-8-9-14(10-13)17(15)11-12-6-4-3-5-7-12/h3-9,13-15H,2,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTORYUWTNCMODY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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